2-(4-Aminophenyl)benzo[d]thiazol-6-ol
Overview
Description
2-(4-Aminophenyl)benzo[d]thiazol-6-ol is a heterocyclic compound that belongs to the benzothiazole family.
Mechanism of Action
Mode of Action
Some studies suggest that benzothiazole derivatives, like 6-oh-bta-0, may exhibit antimicrobial activity
Biochemical Pathways
Benzothiazole derivatives have been associated with antimicrobial activity, suggesting they may interact with pathways related to microbial growth and survival .
Pharmacokinetics
One study suggests that 6-oh-bta-0 demonstrates excellent brain uptake in a mouse model of alzheimer’s disease
Result of Action
Benzothiazole derivatives have been associated with antimicrobial activity , suggesting that 6-OH-BTA-0 may have similar effects.
Action Environment
It is generally recommended to handle the compound in a well-ventilated place, avoid dust formation, and avoid contact with skin and eyes . These precautions suggest that certain environmental factors, such as ventilation and exposure to light, may affect the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been used as a probe in PET imaging of brain with the β-amyloid probe, [11C]6-OH-BTA-1, in a transgenic mouse model of Alzheimer’s disease
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)benzo[d]thiazol-6-ol typically involves the reaction of 2-aminothiophenol with substituted aldehydes. The reaction is carried out in the presence of polar and non-polar organic solvents such as methanol, acetonitrile (CH3CN), dimethylformamide (DMF), tetrahydrofuran (THF), chloroform, dichloromethane (DCM), and water . The yields of the reaction are optimized by adjusting the reaction time and temperature.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)benzo[d]thiazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound .
Scientific Research Applications
2-(4-Aminophenyl)benzo[d]thiazol-6-ol has a wide range of scientific research applications:
Chemistry: It is used as a reactant or intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the preparation of amyloid imaging agents for research purposes.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol: This compound has similar structural features but differs in its methylamino group, which affects its pharmacological properties.
6-OH-BTA-0: Another benzothiazole derivative used in amyloid imaging.
Uniqueness
2-(4-Aminophenyl)benzo[d]thiazol-6-ol is unique due to its potent antimicrobial activity and its ability to act on both Gram-positive and Gram-negative bacteria. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(4-aminophenyl)-1,3-benzothiazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(16)7-12(11)17-13/h1-7,16H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQOWAHXMWGEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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